An In-depth Technical Guide to the Chemical Properties of (R)-2-(4-Chlorophenyl)pyrrolidine
An In-depth Technical Guide to the Chemical Properties of (R)-2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-2-(4-Chlorophenyl)pyrrolidine, a chiral molecule of interest in medicinal chemistry and drug discovery. This document summarizes its known characteristics, details a key enantioselective synthesis method, and discusses its potential pharmacological relevance, particularly in the context of monoamine transporters.
Core Chemical and Physical Properties
(R)-2-(4-Chlorophenyl)pyrrolidine is a halogenated derivative of 2-arylpyrrolidine. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds. The presence of a 4-chlorophenyl group at the 2-position significantly influences its physicochemical and pharmacological properties. While some experimental data for the racemic mixture is available, specific data for the (R)-enantiomer is limited.
Table 1: Summary of Chemical and Physical Properties
| Property | (R)-2-(4-Chlorophenyl)pyrrolidine | 2-(4-Chlorophenyl)pyrrolidine (Racemic) | Reference |
| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₂ClN | [1][2] |
| Molecular Weight | 181.66 g/mol | 181.66 g/mol | [1][2] |
| CAS Number | 1217831-54-3 | 38944-14-8 | [2] |
| Appearance | Light brown to brown liquid | Light yellow to brown solid (<34°C), liquid (>34°C) | |
| Melting Point | Not available | 34 °C | |
| Boiling Point | 269 °C (Predicted) | 130-132 °C (at 15 Torr) | |
| Density | 1.129 g/cm³ (Predicted) | 1.129 g/cm³ (Predicted) | |
| Flash Point | 117 °C (Predicted) | Not available | |
| pKa | 9.58 ± 0.10 (Predicted) | 9.58 ± 0.10 (Predicted) | |
| Solubility | Soluble in DMSO. | Not specified. | [3] |
| Specific Rotation | Not available | Not applicable |
Synthesis and Experimental Protocols
The enantioselective synthesis of 2-substituted pyrrolidines is of significant interest in pharmaceutical development. A highly efficient biocatalytic method for the synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine has been reported, utilizing a transaminase-triggered cyclization.
Biocatalytic Synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine
This method employs a transaminase enzyme to stereoselectively aminate a ω-chloroketone precursor, which then undergoes spontaneous intramolecular cyclization to yield the desired (R)-enantiomer with high enantiomeric excess.
Experimental Workflow:
Figure 1: Biocatalytic synthesis workflow for (R)-2-(4-Chlorophenyl)pyrrolidine.
Detailed Protocol:
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Reaction Setup: In a suitable reaction vessel, the substrate, 4-chloro-1-(4-chlorophenyl)butan-1-one, is dissolved in a buffered aqueous solution containing a co-solvent such as DMSO.
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Enzymatic Reaction: The transaminase enzyme (e.g., ATA-117-Rd6), pyridoxal-5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine) are added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 37°C) with agitation.
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Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the formation of the product.
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Work-up: Upon completion, the reaction mixture is typically basified and extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The organic layers are combined, dried, and concentrated under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of a salt form (e.g., hydrochloride or tosylate salt) to yield the highly pure (R)-2-(4-Chlorophenyl)pyrrolidine.
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Analysis: The purity and enantiomeric excess of the final product are determined by chiral HPLC analysis. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are used to confirm the structure.
Pharmacological and Biological Activity
The 2-arylpyrrolidine scaffold is a key structural motif in many compounds targeting the central nervous system, particularly the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.
While specific binding affinity data for (R)-2-(4-Chlorophenyl)pyrrolidine at DAT, SERT, and NET are not extensively reported in the public domain, the structural similarity to known monoamine transporter ligands suggests it is a promising candidate for interaction with these targets. Structure-activity relationship (SAR) studies of related 2-arylpyrrolidine and pyrovalerone analogs have shown that the nature and position of substituents on the phenyl ring, as well as the stereochemistry at the 2-position of the pyrrolidine ring, are critical for potency and selectivity at DAT, SERT, and NET.[4] For instance, many potent DAT inhibitors possess a 2-arylpyrrolidine core.
Proposed Mechanism of Action at Monoamine Transporters:
Figure 2: Proposed interaction with the dopamine transporter (DAT).
Experimental Protocols for Biological Evaluation
To determine the pharmacological profile of (R)-2-(4-Chlorophenyl)pyrrolidine, in vitro binding and uptake inhibition assays are essential.
Monoamine Transporter Binding Assay (Radioligand Displacement):
This assay measures the affinity of the test compound for the monoamine transporters by its ability to displace a known radiolabeled ligand.
Experimental Workflow:
Figure 3: Workflow for a monoamine transporter binding assay.
Detailed Protocol:
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Membrane Preparation: Cell membranes from cell lines stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are prepared by homogenization and centrifugation.
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Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of (R)-2-(4-Chlorophenyl)pyrrolidine.
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Incubation: The plate is incubated to allow the binding to reach equilibrium.
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Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
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Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Safety and Handling
For the racemic mixture, 2-(4-Chlorophenyl)pyrrolidine, the following GHS hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
(R)-2-(4-Chlorophenyl)pyrrolidine is a chiral molecule with significant potential for drug discovery, particularly in the area of central nervous system disorders. Its enantioselective synthesis has been demonstrated, providing access to stereochemically pure material for further investigation. While its specific biological activity remains to be fully elucidated, its structural features strongly suggest a potential interaction with monoamine transporters. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and pharmacological characterization of this promising compound. Further research is warranted to determine its precise mechanism of action and therapeutic potential.
References
- 1. Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
